molecular formula C8H7N3O2 B2368408 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 1020035-04-4

6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B2368408
CAS No.: 1020035-04-4
M. Wt: 177.163
InChI Key: JJWUTPXCSTZIST-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H7N3O2. It is part of the imidazo[1,2-A]pyrimidine family, known for their diverse applications in medicinal chemistry and material science

Scientific Research Applications

6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

Imidazopyridine and its analogues have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new TB drugs . Therefore, “6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid”, being a part of this family, might have potential applications in drug discovery research.

Chemical Reactions Analysis

Types of Reactions: 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-9-8-10-3-6(7(12)13)11(8)4-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWUTPXCSTZIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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